Cyclohexanehexone

Description

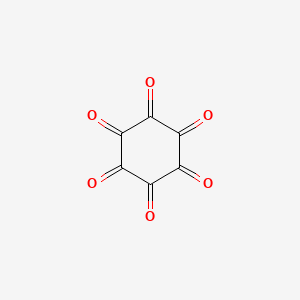

Structure

3D Structure

Properties

IUPAC Name |

cyclohexane-1,2,3,4,5,6-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6O6/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRGYJHUXHCUCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(=O)C(=O)C(=O)C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80200662 | |

| Record name | Cyclohexanehexaone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527-31-1 | |

| Record name | Triquinoyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexaketocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanehexone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanehexaone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanehexaone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAKETOCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZR8062LFD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Elusive Cyclohexanehexone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanehexone (C₆O₆), a six-fold ketone of cyclohexane, has long been a molecule of significant theoretical interest but practical elusiveness. For many years, the substance commercially available and studied under this name was, in fact, its hydrated and stable precursor, dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O)[1][2][3]. Recent advancements, however, have enabled the bulk synthesis and characterization of the true, highly sensitive C₆O₆ molecule, opening new avenues for research into its unique chemical and physical properties[1][2]. This guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of this compound, with a focus on the experimental data and protocols for its preparation.

Chemical Structure and Properties

This compound is an oxocarbon with the IUPAC name cyclohexane-1,2,3,4,5,6-hexone. Its structure consists of a six-membered carbon ring with each carbon atom bonded to an oxygen atom via a double bond. The molecule is a hexamer of carbon monoxide and is expected to be highly unstable[4]. Theoretical studies and experimental evidence confirm that the coexistence of six highly electrophilic carbonyl groups contributes to its instability[2].

In contrast, its commonly mistaken precursor, dodecahydroxycyclohexane dihydrate, exists as a geminal diol at each carbon of the cyclohexane ring, saturated with water molecules, leading to a stable solid that decomposes at 95 °C[4].

A key distinction lies in their spectroscopic signatures. True this compound exhibits a characteristic ¹³C-NMR signal for its carbonyl carbons, which has been experimentally observed[1].

Synthesis of this compound

The bulk synthesis of this compound is achieved through the dehydration of dodecahydroxycyclohexane dihydrate. This process involves the removal of water molecules to form the six ketone groups.

Experimental Protocol: Dehydration of Dodecahydroxycyclohexane Dihydrate

The following protocol is based on the successful bulk synthesis of this compound[1]:

-

Starting Material: Commercially available dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O).

-

Apparatus: A reaction vessel suitable for heating under vacuum.

-

Procedure:

-

The dodecahydroxycyclohexane dihydrate is placed in the reaction vessel.

-

The vessel is heated to 180 °C.

-

A continuous vacuum is applied to facilitate the removal of water molecules.

-

The reaction is monitored until the dehydration is complete, resulting in a brown powder of this compound.

-

-

Handling and Storage: Due to its high sensitivity to ambient conditions, the resulting this compound must be handled and stored in an inert atmosphere, such as in a glovebox[1].

Characterization Data

The characterization of the synthesized this compound is crucial to confirm its identity and distinguish it from its hydrated precursor.

Spectroscopic Data

| Technique | Parameter | Observed Value | Reference |

| ¹³C-NMR | Chemical Shift (δ) | 179 ppm | [1] |

| Mass Spectrometry (ESI-MS) | Detected Ion | [C₆O₆H]⁻ | [1] |

| Tandem Mass Spectrometry (MSⁿ) | Fragmentation Pattern | Consecutive losses of CO molecules | [1][2] |

Table 1: Spectroscopic data for the characterization of this compound.

Logical Relationships and Workflows

Synthesis Workflow

The synthesis of this compound from its dihydrate precursor can be visualized as a straightforward dehydration process.

Caption: A diagram illustrating the synthesis of this compound via dehydration.

Chemical Relationship

The chemical relationship between this compound and its stable precursor is defined by a reversible hydration/dehydration equilibrium, heavily favoring the hydrated form under ambient conditions.

References

Cyclohexanehexone formula and molecular weight

An In-depth Technical Guide to Cyclohexanehexone: Formula and Molecular Weight

For researchers, scientists, and drug development professionals, a precise understanding of a compound's fundamental properties is paramount. This guide focuses on the core chemical identifiers of this compound, also known as hexaketocyclohexane or triquinoyl.

This compound is an organic compound and an oxocarbon, which is a chemical compound consisting only of carbon and oxygen atoms.[1] It is the sixfold ketone of cyclohexane and can be described as a hexamer of carbon monoxide.[1]

The fundamental quantitative data for this compound is summarized in the table below. This information is critical for stoichiometric calculations, analytical characterization, and theoretical modeling.

| Identifier | Value |

| Molecular Formula | C₆O₆[2][3][4] |

| Molecular Weight | 168.06 g/mol [3][4][5] |

| IUPAC Name | cyclohexane-1,2,3,4,5,6-hexone[3][4] |

| CAS Number | 527-31-1[1][2] |

It is important to note that while the anhydrous form is C₆O₆, this compound is often found in its hydrated form, dodecahydroxycyclohexane dihydrate.[1][6] The compound is also noted to be highly unstable and has been primarily observed in mass spectrometry studies.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | CAS#:527-31-1 | Chemsrc [chemsrc.com]

- 3. Buy this compound | 527-31-1 [smolecule.com]

- 4. Hexaketocyclohexane | C6O6 | CID 68240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cyclohexane-1,2,3,4,5,6-hexone | 527-31-1; 7255-28-9 | Buy Now [molport.com]

- 6. Buy this compound (EVT-290940) | 527-31-1 [evitachem.com]

Unraveling the Enigma of C₆O₆: A Technical Guide to the Illusive Cyclohexanhexone

Abstract

Cyclohexanhexone (C₆O₆), also known by the synonyms hexaketocyclohexane and triquinoyl, is an intriguing oxocarbon molecule. While its stoichiometric formula suggests a simple cyclic structure, the reality of C₆O₆ is far more complex. This technical guide delves into the history, discovery, and chemical nature of C₆O₆, revealing a molecule that is highly unstable in its pure form and has predominantly been observed as a transient species. A significant part of its history is intertwined with the misidentification of its stable hydrated form, dodecahydroxycyclohexane. This document provides a comprehensive overview of the theoretical and experimental data available for C₆O₆, its stable hydrated counterpart, and the related rhodizonate anion, offering detailed experimental protocols and quantitative data to clarify the science behind this elusive molecule.

Introduction: The C₆O₆ Conundrum

The molecule with the formula C₆O₆, representing a six-membered carbon ring with each carbon atom bonded to an oxygen atom, has been a subject of scientific curiosity. Theoretically, it is the six-fold ketone of cyclohexane and a hexamer of carbon monoxide. However, its purported high instability has made its isolation and characterization exceptionally challenging.[1] For many years, the chemical sold commercially as "cyclohexanehexone octahydrate" was believed to be a stable form of C₆O₆. However, modern analytical techniques have revealed a different story, fundamentally altering our understanding of this compound.

A History of Mistaken Identity: The Discovery of Dodecahydroxycyclohexane

The narrative of C₆O₆ begins not with the molecule itself, but with a stable, hydrated compound that was long mistaken for it.

-

1862: The compound now known as dodecahydroxycyclohexane dihydrate was first synthesized by Joseph Udo Lerch.[2][3]

-

1885: The substance was further characterized by Rudolf Nietzki and Theodor Benckiser, who assumed the structure to be hexaketocyclohexane with eight water molecules of crystallization (C₆O₆·8H₂O).[2][3] This misidentification persisted in chemical literature and commerce for over a century.

-

2005: The true nature of this stable, crystalline solid was definitively confirmed through X-ray diffraction analysis. The analysis revealed that the compound is, in fact, dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O), where each carbonyl group of the theoretical C₆O₆ has been hydrated to form a geminal diol.[2][3]

This historical context is crucial for any researcher working with commercially available "this compound," as the compound in the bottle is not the anhydrous C₆O₆.

The True C₆O₆: A Transient and Theoretical Entity

The anhydrous C₆O₆ molecule is expected to be highly unstable and, to date, has only been observed as an ionized fragment in mass spectrometry experiments.[1] Its study, therefore, relies heavily on theoretical and computational chemistry.

Theoretical and Computational Data

Due to its instability, the structural and spectroscopic properties of C₆O₆ have been investigated primarily through computational methods like Density Functional Theory (DFT). These calculations provide the most accurate picture of the molecule's predicted characteristics.

Table 1: Calculated Properties of Cyclohexanhexone (C₆O₆)

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 168.06 g/mol | PubChem | [4] |

| Exact Mass | 167.96948772 Da | PubChem | [4] |

| C-C Bond Length | Data not available in search results | DFT | |

| C=O Bond Length | Data not available in search results | DFT | |

| C-C-C Bond Angle | Data not available in search results | DFT |

| O=C-C Bond Angle | Data not available in search results | DFT | |

Note: Specific calculated bond lengths and angles from DFT studies were not found in the provided search results. Such data would typically be found in specialized computational chemistry publications.

Table 2: Calculated Vibrational Frequencies of Cyclohexanhexone (C₆O₆)

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Method | Reference |

|---|

| Data not available in search results | | | Ab initio/DFT | |

Note: While the search results mention the use of ab initio and DFT methods to calculate vibrational frequencies, specific frequency data for C₆O₆ were not found.

Mass Spectrometry Observations

The only direct experimental evidence for the existence of the C₆O₆ moiety comes from mass spectrometry. The singly charged anion, C₆O₆⁻, has been detected in experiments involving the oligomerization of carbon monoxide through the formation of molybdenum carbonyls.[1]

A detailed experimental protocol for the specific generation and detection of the C₆O₆⁻ anion was not fully elaborated in the provided search results. However, a general methodology can be inferred.

Objective: To generate and detect the C₆O₆⁻ anion in the gas phase.

Apparatus: A high-resolution mass spectrometer, such as a Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer, coupled with a suitable ion source.

Materials:

-

Carbon monoxide (CO) gas

-

A suitable metal carbonyl precursor, such as molybdenum hexacarbonyl (Mo(CO)₆)

Procedure:

-

Ion Generation: The metal carbonyl precursor is introduced into the ion source of the mass spectrometer.

-

Oligomerization: Through techniques such as electron ionization or laser ablation, the metal carbonyl is induced to fragment and react with carbon monoxide gas. This process facilitates the oligomerization of CO molecules on the metal center.

-

Anion Formation: Under specific conditions within the ion source, the C₆O₆ moiety is formed and can be detected as a negatively charged ion (C₆O₆⁻).

-

Mass Analysis: The resulting ions are guided into the mass analyzer of the spectrometer. The mass-to-charge ratio (m/z) of the ions is measured, allowing for the identification of the C₆O₆⁻ anion at an m/z corresponding to its molecular weight.

The Stable Hydrated Form: Dodecahydroxycyclohexane Dihydrate

As established, the readily available and stable compound is dodecahydroxycyclohexane dihydrate. Its properties have been well-characterized.

Synthesis and Characterization

Experimental Protocol: Synthesis of Dodecahydroxycyclohexane Dihydrate

This protocol is based on the historical synthesis from benzenehexol.

Objective: To synthesize dodecahydroxycyclohexane dihydrate.

Materials:

-

Benzenehexol (C₆(OH)₆) or tetrahydroxy-p-benzoquinone (C₆(OH)₄O₂)

-

Oxidizing agent (e.g., nitric acid)

-

Methanol for crystallization

Procedure:

-

Oxidation: Benzenehexol or tetrahydroxy-p-benzoquinone is oxidized using a suitable oxidizing agent. This reaction hydrates the carbonyl groups of the intermediate species.

-

Crystallization: The resulting product, dodecahydroxycyclohexane, is crystallized from methanol. This process yields colorless plates or prisms of the dihydrate form (C₆(OH)₁₂·2H₂O).[2][3]

-

Characterization: The product can be characterized by its decomposition point of around 100 °C and by X-ray crystallography to confirm its structure.[2][3]

Quantitative Data

Table 3: Crystallographic Data for Dodecahydroxycyclohexane Dihydrate

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | [5] |

| Space Group | P-1 | [5] |

| a | 6.1829 Å | [5] |

| b | 7.0696 Å | [5] |

| c | 7.3023 Å | [5] |

| α | 70.443° | [5] |

| β | 80.153° | [5] |

| γ | 63.973° | [5] |

| Z | 1 |[5] |

A Stable Relative: The Rhodizonate Anion

The dianion of rhodizonic acid, the rhodizonate anion (C₆O₆²⁻), is a stable, aromatic species and is the conjugate base of the neutral C₆O₆ molecule.[1] Its stability arises from the delocalization of the double bond and negative charges across the six CO units.[6]

History and Synthesis

Rhodizonic acid was discovered in 1837 by Johann Heller from the reaction of potassium carbonate and charcoal.[6] Its salts, the rhodizonates, are typically colored compounds.

Experimental Protocol: Synthesis of Potassium Rhodizonate

Objective: To synthesize potassium rhodizonate.

Materials:

-

Inositol

-

Concentrated nitric acid

-

Potassium acetate

-

Oxygen

Procedure:

-

Oxidation of Inositol: Inositol is oxidized with nitric acid.

-

Salt Formation: The resulting product is reacted with potassium acetate in the presence of oxygen.

-

Crystallization: Potassium rhodizonate, being relatively insoluble in water, crystallizes from the solution.[6]

Logical Relationships and Workflows

The relationship between these C₆O₆-related species can be visualized to clarify their distinctions.

Caption: Interrelationship of C₆O₆ and its stable derivatives.

Signaling Pathways and Biological Relevance

The user's request included the creation of diagrams for signaling pathways. Given the extreme instability of cyclohexanhexone, it is highly improbable that this molecule participates in any known biological signaling pathways. Such pathways require molecules with a degree of stability that allows for specific interactions with biological macromolecules. The transient nature of C₆O₆ would preclude such a role. Any biological effects attributed to "triquinoyl" in historical or alternative medicine contexts are likely related to its stable hydrated form or other compounds entirely, and are not supported by modern scientific evidence.

Conclusion

Cyclohexanhexone (C₆O₆) remains a molecule of primarily theoretical and academic interest. The key takeaway for researchers and drug development professionals is the critical distinction between the unstable, anhydrous C₆O₆ and its stable, commercially available hydrated form, dodecahydroxycyclohexane dihydrate. While direct experimental data on C₆O₆ is scarce and limited to mass spectrometry, computational studies offer valuable insights into its predicted properties. The study of its stable relative, the rhodizonate anion, provides a tangible point of reference for understanding the chemistry of this oxocarbon system. Future research may focus on advanced techniques for the transient generation and spectroscopic characterization of C₆O₆ to bridge the gap between theoretical predictions and experimental observation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Dodecahydroxycyclohexane - Wikipedia [en.wikipedia.org]

- 3. Dodecahydroxycyclohexane - Wikiwand [wikiwand.com]

- 4. Hexaketocyclohexane | C6O6 | CID 68240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dodecahydroxycyclohexane dihydrate | C6H16O14 | CID 71586972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Rhodizonic acid - Wikipedia [en.wikipedia.org]

The Elusive Cyclohexanehexone: A Technical Guide to its Stability and Reactivity

For decades, the neutral molecule cyclohexanehexone (C₆O₆), a six-fold ketone of cyclohexane and a hexamer of carbon monoxide, remained a theoretical curiosity, eluding definitive synthesis and characterization. Recent breakthroughs, however, have finally brought this enigmatic oxocarbon into the realm of experimental science. This technical guide provides a comprehensive overview of the current understanding of the stability and reactivity of neutral this compound, targeting researchers, scientists, and drug development professionals.

The inherent instability of this compound has been a significant hurdle in its study. Theoretical calculations have long predicted its fleeting existence, and until recently, it had only been observed as an ionized fragment in mass spectrometry experiments.[1] The commercial chemical often labeled as "this compound octahydrate" is, in fact, dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O), the geminal diol derivative.[1]

A landmark 2021 study has shifted this paradigm, reporting the first successful bulk synthesis of neutral this compound. This breakthrough has opened the door to a more detailed experimental investigation of its properties.

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize the key quantitative data available for neutral this compound, derived from recent experimental and theoretical studies.

| Property | Value | Method | Reference |

| Chemical Formula | C₆O₆ | - | [1] |

| Molar Mass | 168.06 g/mol | - | [1] |

| 13C NMR Chemical Shift | 179 ppm | 800 MHz NMR | [1] |

| Calculated 13C NMR Chemical Shift | 190 ppm | DFT (B3LYP/aug-cc-pVTZ) | [1] |

Table 1: Physicochemical and Spectroscopic Data of Neutral this compound

| Mass Spectrometry Data | Observation | Technique | Reference |

| Parent Ion | Detected as C₆O₆H⁻ | Electrospray Ionization (ESI) | [1] |

| Fragmentation Pattern | Consecutive losses of CO molecules | Tandem Mass Spectrometry (MSⁿ, n=2-4) | [1] |

Table 2: Mass Spectrometric Characterization of Neutral this compound

Stability of Neutral this compound

The stability of neutral this compound is a central topic of interest. Both theoretical and experimental findings indicate its high reactivity and sensitivity.

Theoretical Insights:

Computational studies, specifically Density Functional Theory (DFT) at the B3LYP/aug-cc-pVTZ level, have provided significant insights into the electronic structure and stability of this compound.[1] These calculations reveal that the molecule lacks any special aromatic stabilization, which is a key factor in the greater stability of its dianion counterpart, the rhodizonate anion (C₆O₆²⁻).[1] The absence of this stabilizing aromatic character contributes to the inherent instability of the neutral form.

Experimental Observations:

Experimentally, neutral this compound has been shown to be highly sensitive to ambient conditions, particularly to air and water.[1] Its decomposition pathway involves the consecutive loss of carbon monoxide (CO) molecules, a process confirmed by tandem mass spectrometry.[1] This propensity for fragmentation underscores its kinetic instability.

Reactivity of Neutral this compound

The reactivity of neutral this compound is dominated by the presence of six highly electrophilic carbonyl groups.

Reactivity with Air and Water:

As previously mentioned, the compound is highly sensitive to air and water, leading to its decomposition.[1] This suggests a high susceptibility to nucleophilic attack by water and potentially oxidative degradation.

Decomposition:

The primary decomposition pathway observed is the fragmentation of the molecule through the sequential loss of CO units.[1] This indicates that the C-C bonds of the cyclohexane ring are relatively weak and prone to cleavage under conditions that destabilize the molecule.

Predicted Reactivity:

While extensive experimental data on the reactivity of neutral this compound with a wide range of reagents is not yet available, its structure suggests several predictable reaction pathways:

-

Nucleophilic Addition: The six carbonyl carbons are highly electrophilic and are expected to be readily attacked by nucleophiles. This could lead to a variety of addition products.

-

Reduction: The carbonyl groups are susceptible to reduction by common reducing agents, which would likely yield polyhydroxycyclohexane derivatives.

-

Oxidation: While already highly oxidized, further oxidation under harsh conditions might be possible, though likely leading to ring opening and decomposition.

Experimental Protocols

The successful synthesis and characterization of neutral this compound have relied on carefully controlled experimental procedures.

Synthesis of Neutral this compound:

The first successful bulk synthesis of neutral this compound was achieved through the dehydration of dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O).[1]

-

Starting Material: Dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O).

-

Method: Dehydration of the starting material. While the specific conditions such as temperature, pressure, and dehydrating agent used are detailed in the supplementary information of the primary research article, the general principle involves the removal of water molecules to form the six ketone groups.

Characterization Methods:

Given the instability of the compound, characterization requires specialized techniques.

-

Mass Spectrometry: A home-built electrospray ionization (ESI) mass spectrometry setup within a glovebox was utilized to prevent exposure to ambient air and moisture.[1] The compound was detected as the [M-H]⁻ anion (C₆O₆H⁻). Tandem mass spectrometry (MSⁿ) was crucial for confirming the structure by observing the characteristic loss of CO fragments.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectroscopy was performed at 800 MHz to identify the carbon environment. A single peak at 179 ppm is consistent with the six equivalent carbonyl carbons in the this compound structure.[1]

Visualizations

Logical Relationship of this compound and its Precursor

Caption: Synthesis of neutral this compound from its hydrated precursor.

Decomposition Pathway of this compound

Caption: Stepwise loss of CO during decomposition.

Experimental Workflow for Characterization

Caption: Workflow for the characterization of neutral this compound.

Conclusion and Future Directions

The recent successful synthesis and characterization of neutral this compound mark a significant achievement in the field of oxocarbon chemistry. While its high reactivity and instability present considerable challenges, the ability to produce and analyze this molecule opens up new avenues for research. Future work will likely focus on a more detailed investigation of its reaction chemistry, the development of methods to stabilize the molecule, and exploration of its potential applications, including in materials science and as a precursor for novel organic compounds. For drug development professionals, while the immediate applicability of such an unstable molecule is limited, the study of its stable derivatives and the rhodizonate anion, which has known biological interactions, may offer new insights. The continued exploration of this once-elusive molecule promises to deepen our understanding of the fundamental principles of chemical stability and reactivity.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electronic Structure of Cyclohexanehexone

Abstract

This compound (C₆O₆), a six-fold ketone of cyclohexane, is an intriguing yet highly unstable oxocarbon. Its transient nature has largely precluded extensive experimental characterization, making a comprehensive understanding of its electronic structure reliant on theoretical and computational methodologies. This guide provides an in-depth analysis of the electronic structure of this compound, leveraging molecular orbital theory and computational chemistry principles. It outlines the theoretical framework for understanding its bonding, predicted electronic properties, and the limited experimental insights from mass spectrometry. Furthermore, this document details generalized protocols for the computational analysis and mass spectrometric detection of unstable molecules like C₆O₆, and draws comparisons with its stable dianion, the rhodizonate anion, to provide a broader context.

Introduction to this compound

This compound, also known as hexaketocyclohexane, is an organic compound with the chemical formula C₆O₆. It is the six-fold ketone of cyclohexane and can be described as a hexamer of carbon monoxide. The molecule is of significant theoretical interest due to its high degree of oxidation and unique cyclic structure.

However, this compound is predicted to be highly unstable. As of recent literature, it has only been observed as an ionized fragment in mass spectrometry experiments[1]. This inherent instability makes its isolation and experimental characterization under standard laboratory conditions exceedingly difficult. Consequently, our current understanding of its electronic properties is predominantly derived from theoretical models and computational simulations. In contrast, the dianion of this compound, the rhodizonate anion (C₆O₆²⁻), is a stable species, offering a valuable experimental and theoretical reference for understanding the electronic behavior of the C₆O₆ framework.

This guide will delve into the theoretical underpinnings of this compound's electronic structure, outline computational approaches for its study, and discuss the available experimental data.

Theoretical Framework: Molecular Orbital Theory

To comprehend the electronic structure of a molecule like this compound, which cannot be easily studied experimentally, Molecular Orbital (MO) theory provides a powerful conceptual framework. MO theory posits that atomic orbitals of individual atoms combine to form molecular orbitals that are delocalized over the entire molecule.

Key concepts of MO theory relevant to this compound include:

-

Bonding and Antibonding Orbitals: When atomic orbitals overlap, they can combine constructively to form a lower-energy bonding molecular orbital, or destructively to form a higher-energy antibonding molecular orbital.

-

Sigma (σ) and Pi (π) Orbitals: In this compound, the carbon-carbon and carbon-oxygen single bonds are primarily described by σ orbitals, which are symmetric about the internuclear axis. The carbonyl groups (C=O) also feature π orbitals, formed from the overlap of p-orbitals, which are crucial to the molecule's reactivity and electronic properties.

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO is the molecular orbital with the highest energy that contains electrons, while the LUMO is the molecular orbital with the lowest energy that is unoccupied. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity and electronic transitions. A small HOMO-LUMO gap generally indicates higher reactivity.

For a molecule with multiple carbonyl groups like this compound, the interactions between the π systems of the carbonyls are expected to play a significant role in its electronic structure.

Computational Approach to Electronic Structure

Given the challenges in experimentally studying this compound, computational chemistry, particularly Density Functional Theory (DFT), serves as an essential tool for predicting its geometric and electronic properties. DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

A general workflow for the computational analysis of this compound is as follows:

Predicted Electronic Structure of this compound

While specific, peer-reviewed computational studies on the electronic structure of neutral this compound are scarce, we can predict its qualitative features based on the principles of MO theory and DFT calculations on similar molecules.

Molecular Orbitals

The molecular orbitals of this compound would arise from the combination of the atomic orbitals of its six carbon and six oxygen atoms. A simplified, hypothetical molecular orbital energy level diagram is presented below. This diagram illustrates the expected relative ordering of the sigma and pi molecular orbitals.

The HOMO is likely to be a non-bonding orbital (n) localized on the oxygen atoms, while the LUMO is expected to be a π* antibonding orbital associated with the C=O bonds. The high density of electron-withdrawing carbonyl groups would significantly lower the energy of the molecular orbitals.

Predicted Properties

Based on theoretical principles, the following electronic properties of this compound can be anticipated:

| Property | Predicted Characteristic |

| HOMO-LUMO Gap | Expected to be small, suggesting high reactivity. |

| Electron Affinity | High, due to the presence of six electron-withdrawing carbonyl groups. |

| Ionization Potential | Relatively high, as the electrons are tightly held by the numerous oxygen atoms. |

| Reactivity | Prone to nucleophilic attack at the carbonyl carbons and reduction. |

Experimental Evidence: Mass Spectrometry

The only reported experimental observation of this compound is through mass spectrometry, where it has been detected as an ionized fragment[1]. Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

In a mass spectrometer, a sample is first vaporized and then ionized, often by electron impact, which removes an electron to form a molecular ion (M⁺•). This molecular ion is often unstable and can fragment into smaller, more stable ions.

A plausible fragmentation pathway for this compound would involve the sequential loss of carbon monoxide (CO) molecules, a common fragmentation pattern for carbonyl compounds.

The Rhodizonate Anion: A Stable Analogue

In stark contrast to the instability of neutral this compound, its dianion, the rhodizonate anion (C₆O₆²⁻), is a stable, well-characterized species. The stability of the rhodizonate anion arises from the delocalization of the two negative charges across the conjugated system of the entire ring. This delocalization is a key feature of its electronic structure.

| Feature | This compound (C₆O₆) (Predicted) | Rhodizonate Anion (C₆O₆²⁻) (Observed) |

| Stability | Highly unstable | Stable |

| Electronic Nature | Highly electrophilic | Nucleophilic |

| Charge | Neutral | -2 |

| Key Structural Feature | Six distinct carbonyl groups | Delocalized π-system with D₆h symmetry |

Experimental and Computational Protocols

Protocol for DFT Calculation of this compound

This protocol outlines a general procedure for performing a DFT calculation on this compound.

-

Molecular Structure Generation:

-

Using a molecular modeling program (e.g., Avogadro, GaussView), construct the 3D structure of this compound (C₆O₆).

-

Perform an initial geometry optimization using a low-level method (e.g., a molecular mechanics force field) to obtain a reasonable starting geometry.

-

Export the coordinates in a format compatible with the chosen quantum chemistry software package (e.g., Gaussian, ORCA).

-

-

Input File Preparation:

-

Create an input file specifying the calculation type, theoretical method, and basis set.

-

Calculation Type: Specify a geometry optimization followed by a frequency calculation (e.g., Opt Freq).

-

Theoretical Method: Choose a suitable DFT functional. For a first approach, a hybrid functional like B3LYP is a common choice.

-

Basis Set: Select a basis set appropriate for the desired accuracy and computational cost. A Pople-style basis set like 6-31G(d) is a reasonable starting point.

-

Specify the charge (0) and spin multiplicity (singlet) of the molecule.

-

Include the molecular coordinates from the structure generation step.

-

-

Execution of the Calculation:

-

Submit the input file to the quantum chemistry software.

-

Monitor the progress of the calculation, checking for convergence of the geometry optimization.

-

-

Analysis of Results:

-

Geometry Optimization: Confirm that the optimization has converged to a stationary point.

-

Frequency Calculation: Verify that the optimized structure is a true minimum on the potential energy surface by ensuring there are no imaginary frequencies.

-

Electronic Structure Analysis:

-

Extract the energies of the molecular orbitals, including the HOMO and LUMO, to determine the HOMO-LUMO gap.

-

Visualize the molecular orbitals to understand their spatial distribution and bonding characteristics.

-

Analyze the Mulliken or Natural Bond Orbital (NBO) charges to understand the charge distribution within the molecule.

-

-

Protocol for Mass Spectrometry of an Unstable Compound

This protocol provides a general approach for the mass spectrometric analysis of a highly unstable and volatile compound like this compound.

-

Sample Introduction:

-

For an unstable, volatile compound, a direct insertion probe or a gas chromatography inlet coupled to the mass spectrometer (GC-MS) would be appropriate.

-

The sample should be handled at low temperatures to minimize decomposition before analysis.

-

-

Ionization:

-

Electron Ionization (EI): This is a common, high-energy ionization technique that is likely to cause significant fragmentation, which can be useful for structural elucidation.

-

Chemical Ionization (CI): A softer ionization technique that results in less fragmentation and may allow for the observation of the molecular ion. Using a reagent gas like methane or ammonia is typical.

-

-

Mass Analysis:

-

The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection and Data Analysis:

-

The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Analyze the spectrum to identify the molecular ion peak (if present) and the fragmentation pattern.

-

Propose fragmentation mechanisms to explain the observed fragment ions, which can provide structural information.

-

Conclusion

The electronic structure of this compound remains a subject of significant theoretical interest due to the experimental challenges posed by its high instability. This guide has synthesized the current understanding based on theoretical principles and limited experimental data. The key takeaways are:

-

This compound is predicted to be a highly reactive molecule with a small HOMO-LUMO gap.

-

Its electronic properties are dominated by the six electron-withdrawing carbonyl groups.

-

Computational methods, particularly DFT, are indispensable for elucidating its structure and properties.

-

The only experimental evidence for its existence comes from mass spectrometry, which indicates a fragmentation pattern likely involving the loss of carbon monoxide units.

-

The stable rhodizonate anion serves as a valuable point of reference for understanding the electronic consequences of delocalized charge in the C₆O₆ framework.

Future research, including advanced computational studies with higher levels of theory and potential experimental investigations using techniques like matrix isolation spectroscopy, will be crucial for a more complete and experimentally validated understanding of the electronic structure of this fascinating molecule.

References

The Oxide of Carbon That Isn't: A Technical Guide to Cyclohexanehexone and Its Stable Hydrated Form

An in-depth exploration of the theoretical carbon oxide, cyclohexanehexone (C₆O₆), and a comprehensive guide to the synthesis, properties, and experimental protocols of its stable and tangible form, dodecahydroxycyclohexane dihydrate.

Introduction: A Case of Mistaken Identity

For many years, the compound commercially available as "this compound octahydrate" was believed to be the fully oxidized form of cyclohexane, an intriguing oxide of carbon with the formula C₆O₆. However, modern analytical techniques have revealed a different story. The true nature of this substance is dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O), the geminal diol derivative of this compound.[1]

Pure this compound (C₆O₆), also known as triquinoyl, is a highly unstable molecule that has, to date, only been observed as an ionized fragment in mass spectrometry studies. Its six carbonyl groups in close proximity create significant electronic strain, making it exceptionally reactive and preventing its isolation as a stable compound under normal conditions.

This technical guide will first delve into the theoretical aspects of the elusive this compound. The primary focus, however, will be on its stable, isolable, and experimentally accessible hydrated form, dodecahydroxycyclohexane dihydrate. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive resource of its known properties, experimental protocols, and structural data.

The Theoretical Oxide: this compound (C₆O₆)

While it remains a subject of theoretical and computational chemistry, the structure and properties of this compound have been a topic of scientific curiosity. As a hexamer of carbon monoxide, it represents a fascinating node in the family of carbon oxides. Theoretical studies focus on its potential aromaticity, stability, and electronic structure. The high degree of electron delocalization that would be required to stabilize the molecule is a key area of investigation. However, the inherent instability has thus far precluded any practical applications or in-depth experimental analysis of the pure C₆O₆ molecule.

The Tangible Form: Dodecahydroxycyclohexane Dihydrate

The compound of practical and experimental relevance is dodecahydroxycyclohexane dihydrate. This stable, crystalline solid is the subject of the following sections.

Physicochemical Properties

Dodecahydroxycyclohexane dihydrate is a colorless crystalline solid that can be crystallized from methanol as plates or prisms.[1][2] It is important to note that upon heating, the compound decomposes at approximately 100 °C.[1][2]

A summary of the key quantitative data for dodecahydroxycyclohexane and its dihydrate form is presented in the table below.

| Property | Value | Reference |

| Dodecahydroxycyclohexane | ||

| Molecular Formula | C₆H₁₂O₁₂ | --INVALID-LINK-- |

| Molar Mass | 276.15 g/mol | --INVALID-LINK-- |

| Dodecahydroxycyclohexane Dihydrate | ||

| Molecular Formula | C₆H₁₆O₁₄ (C₆H₁₂O₁₂·2H₂O) | --INVALID-LINK-- |

| Molar Mass | 312.18 g/mol | --INVALID-LINK-- |

| Appearance | Colorless plates or prisms | [1][2] |

| Decomposition Temperature | ~100 °C | [1][2] |

Crystal Structure

The crystal structure of dodecahydroxycyclohexane dihydrate has been determined by X-ray diffraction. This analysis definitively confirmed the geminal diol structure, with each carbon of the cyclohexane ring bonded to two hydroxyl groups, and also revealed the presence of two water molecules of crystallization.[3]

| Crystal Data Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 6.1829 Å |

| b | 7.0696 Å |

| c | 7.3023 Å |

| α | 70.443° |

| β | 80.153° |

| γ | 63.973° |

(Data from PubChem CID: 71586972)[3]

Experimental Protocols

Synthesis of Dodecahydroxycyclohexane Dihydrate

Dodecahydroxycyclohexane dihydrate can be synthesized by the oxidation of benzenehexol (hexahydroxybenzene) or tetrahydroxy-p-benzoquinone.[1][2] The historical synthesis was first reported by J. Lerch in 1862.[1]

General Protocol for the Oxidation of Benzenehexol:

Caption: Synthesis pathway of dodecahydroxycyclohexane dihydrate.

Applications and Future Directions

The practical applications of dodecahydroxycyclohexane dihydrate are not extensively documented, likely due to its historical misidentification. However, as a polyhydroxylated cyclic compound, it may have potential in areas such as coordination chemistry, as a precursor for other specialized chemicals, or in materials science. Further research is needed to explore its chemical reactivity and potential utility.

The study of this compound serves as an important reminder of the power of modern analytical methods to correctly identify chemical structures and the ongoing potential for discovery even with compounds that have been known for over a century.

References

The Commercial Landscape of Cyclohexanehexone: A Technical Guide for Researchers

An in-depth analysis for researchers, scientists, and drug development professionals on the commercial availability, chemical identity, and practical applications of the compound commonly known as Cyclohexanehexone.

Executive Summary

This compound, a six-fold ketone of cyclohexane with the chemical formula C₆O₆, is a compound of interest in various research fields. However, a thorough investigation into its commercial availability reveals a critical distinction between the theoretical molecule and the product supplied by chemical vendors. This guide clarifies that pure, anhydrous this compound is not commercially available due to its inherent instability. The commercially obtainable substance is, in fact, dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O), the hydrated geminal diol of this compound. This document provides a comprehensive overview of the commercially available compound, including its chemical identity, relevant quantitative data, synthesis, and a detailed experimental protocol for one of its applications.

Unraveling the Chemical Identity: this compound vs. Dodecahydroxycyclohexane Dihydrate

While often marketed under names such as "this compound octahydrate" or "Hexaketocyclohexane octahydrate," crystallographic studies have confirmed that the commercially available compound is dodecahydroxycyclohexane dihydrate.[1] The theoretical, anhydrous this compound is highly unstable and has only been observed as an ionized fragment in mass spectrometry experiments. For practical laboratory use, researchers should be aware that they are working with the hydrated geminal diol form.

This distinction is crucial for experimental design, stoichiometric calculations, and interpretation of results. The relationship between the theoretical ketone and the actual commercial product is illustrated in the diagram below.

Figure 1: Relationship between theoretical this compound and its commercially available hydrated form.

Quantitative Data

For clarity and ease of comparison, the following table summarizes the key quantitative data for the commercially available dodecahydroxycyclohexane dihydrate.

| Property | Value | Source(s) |

| Chemical Name | Dodecahydroxycyclohexane dihydrate | [1] |

| Common Synonyms | Hexaketocyclohexane octahydrate, Triquinoyl octahydrate | [2][3] |

| CAS Number | 527-31-1 (predominantly used), 7255-28-9 | [2][4][5] |

| Molecular Formula | C₆H₁₆O₁₄ (as dodecahydroxycyclohexane dihydrate) | [5] |

| Molecular Weight | 312.18 g/mol | [2][3] |

| Appearance | White to beige or gray-brown powder | [4] |

| Melting Point | 99 °C (decomposes) | [3] |

| Storage Temperature | 2-8°C | [3] |

Synthesis and Commercial Production

The commercial synthesis of dodecahydroxycyclohexane dihydrate typically involves the oxidation of myo-inositol, a naturally occurring sugar alcohol.[1] While detailed proprietary protocols are not publicly available, the general transformation involves the conversion of the six hydroxyl groups of myo-inositol into geminal diols.

Experimental Protocols

Dodecahydroxycyclohexane dihydrate serves as a precursor in various chemical syntheses. One notable application is in the production of hexaazatriphenylenehexacarbonitrile (HAT-CN), a molecule with applications in organic electronics.

Mechanochemically Assisted Synthesis of Hexaazatriphenylenehexacarbonitrile (HAT-CN)

This protocol describes a time- and resource-efficient mechanochemical synthesis of HAT-CN from dodecahydroxycyclohexane dihydrate.

Materials:

-

Hexaketocyclohexane-octahydrate (dodecahydroxycyclohexane dihydrate) (1.30 mmol, 1 equivalent)

-

Diaminomaleonitrile (10.20 mmol, 7.84 equivalents)

-

Zirconium dioxide (ZrO₂) milling vial (10 mL)

-

Zirconium dioxide (ZrO₂) milling ball (Ø = 10 mm)

-

Vibratory ball mill (e.g., Retsch MM500)

-

30% Nitric Acid (HNO₃)

Procedure:

-

Place 0.400 g (1.30 mmol) of hexaketocyclohexane-octahydrate and 1.10 g (10.20 mmol) of diaminomaleonitrile into a 10 mL ZrO₂ milling vial containing one ZrO₂ milling ball.

-

Mill the mixture for 10 minutes at a frequency of 35 Hz in a vibratory ball mill.

-

After milling, transfer the raw mixture into a flask.

-

Add 30% nitric acid to the flask and stir the mixture in an oil bath at 110 °C for one hour.

-

After cooling, filter the resulting orange solid.

-

Wash the solid with water and dry to yield the final product, HAT-CN.

The workflow for this experimental protocol is visualized in the following diagram.

Figure 2: Workflow for the synthesis of HAT-CN from Hexaketocyclohexane octahydrate.

Conclusion

References

- 1. Practical synthesis of all inositol stereoisomers from myo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Desymmetrization of 4,6-diprotected myo-inositol - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Biosynthesis of Di-myo-Inositol-1,1′-Phosphate, a Novel Osmolyte in Hyperthermophilic Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Studies on Intermediates in the myo-Inositol Oxidation Pathway in Lilium longiflorum Pollen: I. Conversion to Hexoses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. myo-Inositol - PubChem [pubchem.ncbi.nlm.nih.gov]

Difference between Cyclohexanehexone and dodecahydroxycyclohexane

An In-depth Technical Guide on the Core Differences Between Cyclohexanehexone and Dodecahydroxycyclohexane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound and dodecahydroxycyclohexane are two closely related C6-ring structures that are often a source of historical and chemical confusion. This technical guide elucidates the fundamental differences between these two molecules, focusing on their distinct chemical structures, stability, synthesis, and characterization. For many years, the stable compound dodecahydroxycyclohexane dihydrate was mistaken for and commercially sold as this compound octahydrate.[1] Recent advancements in synthesis and characterization have definitively distinguished these two entities.[2][3] this compound is the fully oxidized, six-fold ketone of cyclohexane, an unstable molecule that has only recently been synthesized and characterized in bulk.[2][4] In contrast, dodecahydroxycyclohexane is the fully hydrated form, a stable six-fold geminal diol.[1] This guide provides a comprehensive comparison of their properties, detailed experimental considerations, and clarifies their relationship to prevent further ambiguity in research and development.

Chemical Structure and Nomenclature

The primary distinction between this compound and dodecahydroxycyclohexane lies in their molecular structure and the nature of the functional groups attached to the cyclohexane core.

This compound (C₆O₆):

-

IUPAC Name: cyclohexane-1,2,3,4,5,6-hexone.[5]

-

Structure: It is an oxocarbon, consisting of a cyclohexane ring where each carbon atom is part of a carbonyl group (C=O). It is a hexamer of carbon monoxide.[4]

Dodecahydroxycyclohexane (C₆H₁₂O₁₂):

-

IUPAC Name: cyclohexane-1,1,2,2,3,3,4,4,5,5,6,6-dodecol.[6]

-

Synonyms: Cyclohexanedodecol.[7]

-

Structure: It is a six-fold geminal diol, where each carbon atom of the cyclohexane ring is bonded to two hydroxyl (-OH) groups.[1] It can be considered the six-fold hydrate of this compound.[1][7]

The "Octahydrate" Misnomer

Historically, the commercially available compound labeled "this compound octahydrate" was believed to be C₆O₆·8H₂O. However, X-ray diffraction analysis in 2005 confirmed that this substance is, in fact, dodecahydroxycyclohexane dihydrate (C₆H₁₂O₁₂·2H₂O) .[1][7] This misidentification is a critical point of clarification for any researcher working with these materials.

Comparative Physicochemical Properties

The structural differences between these two compounds lead to vastly different physical and chemical properties. This compound is highly unstable, while dodecahydroxycyclohexane is a stable, crystalline solid.[4][7]

| Property | This compound (C₆O₆) | Dodecahydroxycyclohexane (C₆H₁₂O₁₂) |

| Molecular Formula | C₆O₆ | C₆H₁₂O₁₂ |

| Molar Mass | 168.06 g/mol [5] | 276.15 g/mol [6] |

| Appearance | Unstable, observed in specialized conditions[2] | Colorless crystals (as dihydrate)[7] |

| Stability | Highly unstable, sensitive to air and water[2][4] | Stable crystalline solid[7] |

| Hydrogen Bond Donors | 0[5] | 12[6] |

| Hydrogen Bond Acceptors | 6[5] | 12[6] |

| Topological Polar Surface Area | 102 Ų[5] | 243 Ų[6] |

| XLogP3-AA | -0.7[5] | -8.3[6] |

Synthesis and Experimental Protocols

The synthetic routes to these two compounds are fundamentally linked, with dodecahydroxycyclohexane serving as the precursor for the synthesis of the elusive this compound.

Synthesis of Dodecahydroxycyclohexane Dihydrate

Dodecahydroxycyclohexane dihydrate can be synthesized through the oxidation of benzenehexol (C₆(OH)₆) or tetrahydroxy-p-benzoquinone (C₆(OH)₄O₂).[7]

Experimental Protocol: Oxidation of Tetrahydroxy-p-benzoquinone

-

Dissolution: Dissolve tetrahydroxy-p-benzoquinone in a suitable solvent, such as a mixture of nitric acid and water.

-

Oxidation: The oxidation proceeds under controlled temperature conditions. The exact mechanism involves the conversion of the quinone structure into the fully hydroxylated cyclohexane ring.

-

Crystallization: The dihydrate of dodecahydroxycyclohexane (C₆H₁₂O₁₂·2H₂O) can be crystallized from methanol as colorless plates or prisms.[7]

-

Purification: Recrystallization from methanol can be performed to obtain a purified product. The resulting crystals decompose at approximately 100 °C.[7]

Synthesis of this compound

The bulk synthesis of this compound is achieved through the dehydration of dodecahydroxycyclohexane dihydrate.[2][3] This process must be carried out under inert conditions due to the high sensitivity of the product to air and moisture.

Experimental Protocol: Dehydration of Dodecahydroxycyclohexane Dihydrate

-

Preparation: Place a sample of dodecahydroxycyclohexane dihydrate in a reaction vessel under an inert atmosphere (e.g., in a glovebox).

-

Dehydration Agent: A strong dehydrating agent, such as concentrated sulfuric acid, is used to remove the hydroxyl groups.

-

Reaction Conditions: The reaction mixture is typically heated to drive the dehydration process. The structural similarity between the starting material and the product, with both preserving the C₆ skeleton, is key to the success of this synthesis.[2]

-

Isolation: The resulting this compound must be handled and stored under strictly anhydrous and anaerobic conditions to prevent rapid decomposition.

Characterization Techniques

Mass Spectrometry of this compound

Due to its instability, the characterization of this compound has been a significant challenge. A specialized home-built electrospray ionization (ESI) mass spectrometry setup, housed within a glovebox to exclude air and moisture, was used to successfully detect the molecule as the C₆O₆H⁻ anion.[2][3]

-

Tandem Mass Spectrometry (MSⁿ): Further analysis using tandem mass spectrometry (up to MS⁴) confirmed the structure by showing consecutive losses of carbon monoxide (CO) molecules from the parent ion, which is a characteristic fragmentation pattern for C₆O₆.[2][3]

NMR Spectroscopy

-

This compound: The ¹³C NMR spectrum of C₆O₆ has been obtained, showing a chemical shift around 190 ppm, which is in good agreement with theoretical calculations.[2]

-

Dodecahydroxycyclohexane: A standard ¹H NMR spectrum in D₂O would be expected to show a single peak for the twelve equivalent hydroxyl protons, although the complexity could increase depending on the solvent and temperature affecting hydrogen exchange rates.

X-ray Crystallography

The definitive structure of dodecahydroxycyclohexane dihydrate was confirmed by single-crystal X-ray diffraction analysis, which unambiguously showed the six-fold geminal diol structure and corrected the long-standing misidentification of it as this compound octahydrate.[1][7]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific research on the biological activities and signaling pathway involvement of both this compound and dodecahydroxycyclohexane.

-

This compound: Given its high reactivity and instability in aqueous environments, it is unlikely to have a direct, stable biological role in vivo. Its reactivity with biological nucleophiles would likely lead to rapid, non-specific reactions.

-

Dodecahydroxycyclohexane: As a polyhydroxylated cyclohexane, it shares structural motifs with compounds like inositols, which are involved in cellular signaling. However, no specific studies have been found that implicate dodecahydroxycyclohexane in any signaling pathways. Research on other cyclohexane derivatives has shown a range of biological activities, including antibacterial and antitumor properties, but these have not been specifically demonstrated for dodecahydroxycyclohexane.[8]

The exploration of the biological potential of dodecahydroxycyclohexane, particularly given its high density of hydroxyl groups and potential for hydrogen bonding, remains an open area for future research.

Visualizations

Logical and Chemical Relationships

Caption: Relationship between this compound and its hydrated forms.

Experimental Workflow: Synthesis and Characterization of this compound

Caption: Synthesis and characterization workflow for this compound.

References

- 1. massbank.eu [massbank.eu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. Dodecahydroxycyclohexane | C6H12O12 | CID 315987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dodecahydroxycyclohexane - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Bulk Synthesis of Anhydrous Cyclohexanehexone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexanehexone (C₆O₆), a six-fold ketone of cyclohexane, is a highly reactive oxocarbon with significant potential in materials science and as a precursor for novel pharmaceutical compounds. Historically, its isolation in a pure, anhydrous form has been challenging due to its sensitivity to ambient conditions. This document provides a detailed protocol for the bulk synthesis of anhydrous this compound via the thermal dehydration of its stable precursor, dodecahydroxycyclohexane dihydrate (often commercially mislabeled as this compound octahydrate). The protocol is based on established laboratory techniques and the method described by Zhang et al. (2021).[1] This application note includes a detailed experimental protocol, safety precautions, characterization data, and a workflow diagram to facilitate the successful synthesis and handling of this versatile compound.

Introduction

This compound is a fascinating molecule composed of a six-carbon ring with each carbon atom bonded to an oxygen atom via a double bond.[2] Its highly electrophilic nature makes it a valuable building block for the synthesis of complex organic molecules. However, the compound is unstable and has been historically elusive to isolate in its pure, anhydrous form.[1] The readily available commercial product, often sold as "this compound octahydrate," has been identified through X-ray diffraction analysis to be dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O), a geminal diol derivative.[2][3]

This protocol details a robust method for the bulk synthesis of anhydrous this compound by the thermal dehydration of dodecahydroxycyclohexane dihydrate under high vacuum. This process yields a brown powder, which is the anhydrous form of this compound.[1]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of anhydrous this compound.

2.1. Materials and Equipment

-

Starting Material: Dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O) (commercially available, often as "this compound octahydrate")

-

Equipment:

-

Schlenk flask or similar reaction vessel suitable for heating under vacuum

-

High-vacuum pump

-

Heating mantle with a temperature controller

-

Inert gas (Argon or Nitrogen) supply

-

Glovebox or Schlenk line for handling the air-sensitive product

-

Standard laboratory glassware (pre-dried in an oven)

-

Spatula, weighing balance

-

2.2. Synthesis Procedure

-

Preparation of the Reaction Setup:

-

Place a desired amount of dodecahydroxycyclohexane dihydrate into a pre-dried Schlenk flask.

-

Connect the flask to a high-vacuum line.

-

Ensure all connections are airtight.

-

-

Dehydration Reaction:

-

Begin continuous pumping to evacuate the Schlenk flask.

-

Slowly heat the flask to 180 °C using a heating mantle.

-

Maintain the temperature at 180 °C under continuous vacuum for a period of 4-6 hours to ensure complete dehydration.

-

During the heating process, water will be evolved and removed by the vacuum pump.

-

-

Product Isolation and Handling:

-

After the reaction is complete, turn off the heating mantle and allow the flask to cool to room temperature under vacuum.

-

Once cooled, backfill the Schlenk flask with an inert gas (Argon or Nitrogen).

-

Transfer the flask into a glovebox for product handling and storage to prevent exposure to air and moisture.

-

The resulting product is a brown powder of anhydrous this compound.

-

2.3. Purification

The product obtained from this thermal dehydration is generally of high purity. If further purification is required, sublimation under high vacuum can be explored, although care must be taken due to the thermal sensitivity of the product.

Data Presentation

The following table summarizes the expected quantitative data for the bulk synthesis of this compound.

| Parameter | Value | Notes |

| Starting Material | Dodecahydroxycyclohexane dihydrate | Often sold as this compound octahydrate |

| Reaction Temperature | 180 °C | [1] |

| Reaction Time | 4 - 6 hours | Time may vary based on the scale of the reaction and vacuum efficiency |

| Pressure | High Vacuum (<0.1 mbar) | Essential for efficient water removal |

| Expected Yield | > 90% (by weight) | Based on the mass loss from the removal of water molecules |

| Appearance of Product | Brown Powder | [1] |

| Purity (by ¹³C-NMR) | Single peak at ~179 ppm | [1] |

Characterization

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C-NMR spectrum of anhydrous this compound is expected to show a single peak at approximately 179 ppm, corresponding to the six equivalent carbonyl carbons.[1]

-

Mass Spectrometry (MS): Due to its high sensitivity, mass spectrometry should be performed using specialized setups, such as an electrospray ionization source within a glovebox, to detect the molecule.[1]

Safety Precautions

-

Handling of Starting Material: Dodecahydroxycyclohexane dihydrate is generally considered stable. However, standard laboratory safety practices, including wearing safety glasses, lab coats, and gloves, should be followed.

-

High-Temperature and Vacuum Operations: The use of a heating mantle and a high-vacuum pump requires caution. Ensure the glassware is free of cracks and is rated for use under vacuum at elevated temperatures. Use a safety shield around the reaction setup.

-

Handling of Anhydrous this compound: Anhydrous this compound is sensitive to air and moisture. All handling of the final product should be conducted in an inert atmosphere (glovebox or Schlenk line).

-

Potential Hazards of the Product: As a highly reactive oxocarbon, this compound should be treated as a potentially hazardous material. Avoid inhalation of the powder and skin contact.

Visualizations

Diagram 1: Chemical Transformation

Caption: Dehydration reaction to form this compound.

Diagram 2: Experimental Workflow

Caption: Step-by-step synthesis workflow.

References

Application Note: Protocol for the Dehydration of Dodecahydroxycyclohexane Dihydrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dodecahydroxycyclohexane, a six-fold geminal diol, is a fascinating molecule with potential applications in various fields. The commercially available form is typically a dihydrate (C₆H₁₂O₁₂·2H₂O), which decomposes at approximately 100°C[1][2]. For many applications, the anhydrous form is required. This document provides a detailed protocol for the dehydration of dodecahydroxycyclohexane dihydrate, along with methods for the characterization of both the dihydrate and the resulting anhydrous product.

Data Presentation

A summary of the key physical and chemical properties of dodecahydroxycyclohexane dihydrate is provided in Table 1.

Table 1: Physicochemical Properties of Dodecahydroxycyclohexane Dihydrate

| Property | Value | Reference |

| Molecular Formula | C₆H₁₆O₁₄ | [3] |

| Molar Mass | 312.18 g/mol | [3] |

| Appearance | Colorless crystals or prisms | [1][2] |

| Decomposition Temperature | ~100 °C | [1][2] |

| IUPAC Name | cyclohexane-1,1,2,2,3,3,4,4,5,5,6,6-dodecol;dihydrate | [3] |

| Synonyms | Triquinoyl octahydrate, Cyclohexanehexone octahydrate | [3] |

Experimental Protocol: Dehydration of Dodecahydroxycyclohexane Dihydrate

This protocol details the thermal dehydration of dodecahydroxycyclohexane dihydrate to its anhydrous form.

Materials:

-

Dodecahydroxycyclohexane dihydrate (C₆H₁₂O₁₂·2H₂O)

-

Drying tube with desiccant (e.g., Drierite, silica gel)

-

Schlenk flask or similar vacuum-rated flask

-

Vacuum pump

-

Heating mantle or oil bath

-

Thermometer or thermocouple

-

Inert gas (e.g., Nitrogen or Argon)

-

Spatula

-

Analytical balance

Procedure:

-

Preparation:

-

Accurately weigh a clean, dry Schlenk flask.

-

Add a known mass of dodecahydroxycyclohexane dihydrate to the flask.

-

Attach the flask to a Schlenk line or vacuum manifold equipped with a drying tube to protect the vacuum pump from moisture.

-

-

Dehydration:

-

Slowly evacuate the flask to a pressure of approximately 1-10 mmHg.

-

Once under vacuum, begin to gently heat the flask using a heating mantle or oil bath.

-

Gradually increase the temperature to 105-110°C, holding the temperature just above the decomposition point of the dihydrate (~100°C)[1][2].

-

Maintain this temperature under vacuum for 2-4 hours to ensure complete removal of water. The exact time may need to be optimized based on the scale of the reaction.

-

Observe for the condensation of water in the colder parts of the apparatus.

-

-

Completion and Isolation:

-

After the designated time, turn off the heat and allow the flask to cool to room temperature under vacuum.

-

Once cooled, backfill the flask with an inert gas (e.g., nitrogen or argon) to prevent the reabsorption of atmospheric moisture by the anhydrous product.

-

Accurately weigh the flask containing the anhydrous dodecahydroxycyclohexane to determine the final mass and calculate the yield.

-

Store the anhydrous product in a desiccator or under an inert atmosphere.

-

Characterization:

The successful dehydration should be confirmed by analytical techniques. Table 2 outlines the suggested characterization methods.

Table 2: Analytical Characterization

| Technique | Purpose | Expected Observations |

| Thermogravimetric Analysis (TGA) | To determine the temperature of water loss and confirm the removal of two water molecules. | A weight loss corresponding to two molar equivalents of water (~11.5%) should be observed around 100°C for the dihydrate. The anhydrous product should show no significant weight loss until its decomposition temperature. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To monitor changes in the O-H stretching region. | The broad O-H stretching band associated with water of hydration in the dihydrate (around 3400-3600 cm⁻¹) is expected to diminish or disappear in the anhydrous product. |

| Differential Scanning Calorimetry (DSC) | To observe the endothermic event of dehydration. | An endotherm corresponding to the heat of dehydration should be observed around 100°C for the dihydrate. This peak should be absent in the anhydrous product. |

| Powder X-ray Diffraction (PXRD) | To analyze changes in the crystal structure upon dehydration. | The diffraction pattern of the anhydrous product is expected to be different from that of the dihydrate, indicating a change in the crystal lattice. |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the dehydration process.

Caption: Experimental workflow for the dehydration of dodecahydroxycyclohexane dihydrate.

Caption: Logical relationship of the dehydration process.

References

Application Note: Characterization of Cyclohexanehexone using Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the characterization of cyclohexanehexone, a polycarbonyl compound, using mass spectrometry. Due to the limited availability of direct mass spectral data for this compound in scientific literature, this application note presents a theoretical framework based on established principles of mass spectrometry for cyclic ketones and polycarbonyl compounds. It includes detailed protocols for sample preparation, mass spectrometric analysis, and data interpretation. Additionally, this note features a proposed fragmentation pathway for this compound, visualized using a DOT language diagram, to aid in the identification and structural elucidation of this and similar molecules.

Introduction

This compound, also known as hexaketo-cyclohexane, is the fully oxidized derivative of cyclohexane. Its structure, consisting of a six-membered ring with six ketone functionalities, makes it a molecule of interest in organic synthesis and materials science. Mass spectrometry is a powerful analytical technique for the structural elucidation and characterization of organic molecules. This application note outlines the expected mass spectrometric behavior of this compound and provides protocols for its analysis.

Predicted Mass Spectrometric Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragment ions of this compound under electron ionization (EI) and electrospray ionization (ESI) mass spectrometry. These predictions are based on the known fragmentation patterns of cyclic ketones, which primarily involve alpha-cleavage and successive neutral losses of carbon monoxide (CO).

| Ion Type | Proposed Formula | Predicted m/z (Nominal Mass) | Ionization Mode | Notes |

| Molecular Ion | [C₆O₆]⁺• | 168 | EI | Expected to be of low abundance due to the high degree of functionality. |

| Protonated Molecule | [C₆O₆+H]⁺ | 169 | ESI (+) | Expected as the base peak in positive ion ESI. |

| Deprotonated Molecule | [C₆O₆-H]⁻ | 167 | ESI (-) | Possible in negative ion ESI, although less likely than adduct formation. |

| Sodium Adduct | [C₆O₆+Na]⁺ | 191 | ESI (+) | Common adduct in ESI. |

| Fragment Ion | [C₅O₅]⁺• | 140 | EI | Resulting from the loss of one CO molecule. |

| Fragment Ion | [C₄O₄]⁺• | 112 | EI | Resulting from the loss of two CO molecules. |

| Fragment Ion | [C₃O₃]⁺• | 84 | EI | Resulting from the loss of three CO molecules. |

| Fragment Ion | [C₂O₂]⁺• | 56 | EI | Resulting from the loss of four CO molecules. |

| Fragment Ion | [CO]⁺• | 28 | EI | Carbon monoxide radical cation. |

Experimental Protocols

Sample Preparation for Mass Spectrometry

This compound is expected to be a polar, solid compound. The following protocol is recommended for preparing samples for both direct infusion and LC-MS analysis.

Materials:

-

This compound sample

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (for ESI+) or Ammonium hydroxide (for ESI-)

-

0.2 µm syringe filters

-

Autosampler vials

Protocol:

-

Stock Solution Preparation: Accurately weigh 1 mg of the this compound sample and dissolve it in 1 mL of a 50:50 mixture of methanol and water to prepare a 1 mg/mL stock solution.

-

Working Solution for Direct Infusion: Dilute the stock solution to a final concentration of 1-10 µg/mL using a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode ESI).

-

Working Solution for LC-MS: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

-

Filtration: Filter the working solution through a 0.2 µm syringe filter into an autosampler vial to remove any particulate matter.

Mass Spectrometry Analysis

A. Direct Infusion Electrospray Ionization (ESI) Mass Spectrometry

This method is suitable for initial characterization and determination of the molecular weight.

-

Instrument: A quadrupole or ion trap mass spectrometer equipped with an ESI source.

-

Solvent Flow Rate: 5-10 µL/min.

-

Ionization Mode: Positive and Negative.